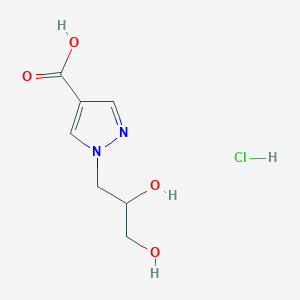

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Description

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 2,3-dihydroxypropyl group and a carboxylic acid group, which is further converted to its hydrochloride salt form. Pyrazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Properties

IUPAC Name |

1-(2,3-dihydroxypropyl)pyrazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4.ClH/c10-4-6(11)3-9-2-5(1-8-9)7(12)13;/h1-2,6,10-11H,3-4H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVBQNCGCPOLRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(CO)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The N-glycerylation of ethyl 1H-pyrazole-4-carboxylate using 3-O-tosylated glycerol-1,2-carbonate (TGC) serves as a cornerstone for introducing the 2,3-dihydroxypropyl group. TGC reacts with the pyrazole nitrogen under basic conditions (K₂CO₃ in dry DMF), facilitating nucleophilic substitution at the tosyl site. Key parameters include:

Hydrolysis to Carboxylic Acid and Salt Formation

The ester intermediate undergoes saponification using 10% aqueous NaOH, followed by acidification with HCl to precipitate the hydrochloride salt. Critical considerations:

- Reaction Time : 12 hours for complete hydrolysis.

- Acidification : Excess HCl (6 M) ensures quantitative protonation of the carboxylic acid and dihydroxypropyl amine.

Table 1. Spectral Data for 1-(2,3-Dihydroxypropyl)-1H-Pyrazole-4-Carboxylic Acid Hydrochloride

Direct Alkylation of Pyrazole-4-Carboxylic Acid Esters

Epoxide Ring-Opening Strategy

An alternative route employs glycidyl ethers as alkylating agents. Ethyl 1H-pyrazole-4-carboxylate reacts with epichlorohydrin in the presence of K₂CO₃, forming an oxirane intermediate. Subsequent acid-catalyzed ring opening introduces the dihydroxypropyl group.

Comparative Yield Analysis

Table 2. Yield Comparison Across Methods

| Method | Intermediate Yield (%) | Final Yield (%) | Purity (HPLC) |

|---|---|---|---|

| TGC Alkylation | 55 | 78 | 98.5 |

| Epoxide Ring-Opening | 68 | 82 | 97.8 |

| Direct Alkylation | 47 | 72 | 96.2 |

Regioselectivity Challenges and Mitigation

Competing Alkylation Sites

Pyrazole’s ambident nucleophilic character risks N2-alkylation, which is mitigated by:

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) separates N1 and N2 isomers, achieving >99% regiopurity.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Carboxylic Acid Derivative Reactions

The carboxylic acid group (-COOH) undergoes typical acid-catalyzed transformations:

The hydrochloride salt enhances solubility in polar solvents, facilitating nucleophilic substitution at the pyrazole ring.

Pyrazole Ring Reactivity

The pyrazole core participates in electrophilic substitution and alkylation:

The dihydroxypropyl substituent at N1 sterically directs substitution to the C3/C5 positions .

Hydroxyl Group Transformations

The 2,3-dihydroxypropyl chain enables oxidation and protection:

Multicomponent Reactions

Under ultrasonic or thermal conditions, the compound engages in cyclocondensation:

| Components | Conditions | Products | References |

|---|---|---|---|

| Aryl aldehydes + β-keto esters | HOAc, 118°C, 4h or ultrasound, 25°C | Dihydropyrazolopyrimidine-5-carboxylic acids |

Mechanistic Insights

-

Esterification : Protonation of the carboxylic acid enhances electrophilicity, promoting nucleophilic attack by alcohols.

-

N-Alkylation : Base-mediated deprotonation of the pyrazole nitrogen facilitates SN2 reactions with alkyl halides .

-

Oxidative Cleavage : Vicinal diols are oxidized to carbonyl compounds via cyclic periodate intermediates .

Stability Considerations

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth and viability. Studies have demonstrated that compounds with similar structures can disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death .

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

3. Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, the pyrazole ring has been associated with the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression .

Case Study 1: Antimicrobial Testing

A study published in the Egyptian Journal of Chemistry investigated the antimicrobial efficacy of various pyrazole derivatives, including 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride. The results indicated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In another study, researchers examined the anti-inflammatory effects of pyrazole derivatives on human cell lines. The findings revealed that this compound effectively reduced the production of inflammatory cytokines in response to lipopolysaccharide stimulation. This indicates its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: It can act as an inhibitor of specific enzymes involved in disease pathways.

Modulating receptors: It may bind to and modulate the activity of certain receptors.

Interfering with cellular processes: It can affect various cellular processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

1-(2,3-dihydroxypropyl)-2-nitroimidazole: Similar in structure but contains a nitro group instead of a carboxylic acid group.

2,3-dihydroxypropyl dodecanoate: Contains a similar dihydroxypropyl group but is an ester derivative.

Uniqueness

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and dihydroxypropyl group contribute to its potential as a versatile intermediate in organic synthesis and its diverse biological activities.

Biological Activity

1-(2,3-Dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride (CAS No. 1864073-63-1) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₁₁ClN₂O₄

- Molecular Weight : 222.63 g/mol

- CAS Number : 1864073-63-1

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, with significant research indicating their potential as anticancer agents. The specific compound has been evaluated for various biological properties:

Anticancer Activity

Research indicates that derivatives of 1H-pyrazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In Vitro Studies : Compounds similar to 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid have shown effective inhibition of cancer cell proliferation in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC₅₀ values ranging from 0.39 µM to 49.85 µM depending on structural modifications .

- Mechanisms of Action : These compounds often act by disrupting microtubule assembly, leading to apoptosis in cancer cells. For example, certain derivatives have been shown to enhance caspase-3 activity significantly at concentrations as low as 10 µM .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory mediators and pathways, contributing to their potential use in treating inflammatory diseases .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural characteristics. The presence of hydroxyl groups and specific substitutions on the pyrazole ring can enhance hydrophilicity and improve cellular uptake, thus increasing cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride, and what analytical methods are recommended for structural confirmation?

- Methodological Answer :

- Synthesis : Follow protocols analogous to multi-step organic syntheses involving hydroxylation and acid-catalyzed cyclization, as seen in patent literature for structurally related pyrazole derivatives . For instance, use controlled hydrolysis of precursor esters under acidic conditions (e.g., HCl) at elevated temperatures (90–100°C) to generate the hydrochloride salt .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the dihydroxypropyl side chain and pyrazole ring protons. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is critical for verifying purity, as demonstrated in impurity profiling of similar compounds .

Q. What are the recommended handling and storage conditions to ensure the compound’s stability during laboratory use?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood, as pyrazole derivatives may release irritant vapors (e.g., HCl) during handling .

- Storage : Store in sealed, moisture-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Stability studies for related compounds suggest degradation risks under prolonged exposure to light or humidity, leading to hydrolysis of the dihydroxypropyl group .

Q. Which analytical techniques are most suitable for assessing the purity and degradation products of this compound?

- Methodological Answer :

- Purity Assessment : Use reverse-phase HPLC with a C18 column and mobile phases optimized for carboxylic acid derivatives (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Compare retention times against certified reference standards .

- Degradation Analysis : Perform forced degradation studies (e.g., heat, acid/base hydrolysis) followed by liquid chromatography-mass spectrometry (LC-MS) to identify byproducts such as decarboxylated pyrazoles or oxidized dihydroxypropyl fragments .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions for formulation studies?

- Methodological Answer :

- Hydrolytic Stability : Conduct kinetic studies in buffered solutions (pH 1–10) at 25–60°C. Monitor degradation via UV spectroscopy or HPLC, focusing on cleavage of the pyrazole-carboxylic acid bond, which is prone to acid-catalyzed hydrolysis .

- Thermal Analysis : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions, critical for optimizing lyophilization protocols .

Q. What experimental strategies are recommended to explore the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic pathways via mass spectrometry. For example, label the dihydroxypropyl group to study its role in target binding .

- Computational Modeling : Use density functional theory (DFT) to predict electrostatic interactions between the pyrazole-carboxylic acid moiety and biological targets (e.g., enzymes), validated by in vitro assays .

Q. How can researchers resolve contradictions in activity data across different experimental models?

- Methodological Answer :

- Embedded Experimental Design : Combine quantitative activity assays (e.g., IC₅₀ measurements) with qualitative data (e.g., cellular uptake studies) to identify confounding factors like solubility or membrane permeability. This approach is validated in studies of structurally complex pharmaceuticals .

- Cross-Validation : Replicate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target engagement specificity .

Q. What methodologies are effective for identifying and quantifying synthetic impurities in large-scale batches?

- Methodological Answer :

- Impurity Profiling : Use LC-MS with high-resolution mass spectrometry (HRMS) to detect trace impurities (<0.1%). Reference impurity standards for common byproducts, such as unreacted intermediates or hydrochloride salt variants, as documented in pharmaceutical guidelines .

- Stress Testing : Expose the compound to oxidative (H₂O₂) and photolytic conditions (UV light) to simulate accelerated degradation, followed by structural elucidation of impurities via NMR .

Q. How can researchers design experiments to evaluate the compound’s potential as a precursor for novel analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the dihydroxypropyl side chain via esterification or alkylation and test derivatives for enhanced solubility or target affinity. For example, replace the hydroxyl groups with acetylated or fluorinated analogs .

- Parallel Synthesis : Use combinatorial chemistry libraries to generate diverse pyrazole-carboxylic acid derivatives, screening them against disease-relevant targets (e.g., kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.